Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro-
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Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, including the formation of the imidazo ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Functional Group Interconversions: Introduction of the methyl, butenyl, and chloro groups through various organic reactions such as alkylation, halogenation, and reduction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and butenyl groups.
Reduction: Reduction reactions may be used to modify the imidazo ring or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential effects on biological systems, including its interaction with enzymes, receptors, and other biomolecules.
Medicine
Medicinally, benzodiazepine derivatives are often explored for their potential as anxiolytics, sedatives, and anticonvulsants. This compound may exhibit similar properties and could be investigated for therapeutic applications.
Industry
In industry, such compounds may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of benzodiazepine derivatives typically involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The unique structural features of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, such as the specific substitutions and ring structure, may confer distinct pharmacological properties compared to other benzodiazepines. These differences could be explored through comparative studies to identify any unique therapeutic benefits or mechanisms of action.
Properties
CAS No. |
257891-58-0 |
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Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C16H20ClN3O/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21) |
InChI Key |
FRCNLKVXRALXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl |
Origin of Product |
United States |
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